molecular formula C12H12FN3O B1391919 5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole CAS No. 1228665-97-1

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole

Cat. No. B1391919
M. Wt: 233.24 g/mol
InChI Key: QNXFTNGMBGFVPP-UHFFFAOYSA-N
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Description

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole (Fluoro-Pyrrolidin-Oxazole, or FPO) is a novel synthetic compound that has been studied for its potential applications in scientific research. FPO has been found to possess a variety of biochemical and physiological effects, as well as a unique mechanism of action.

Scientific Research Applications

Antimicrobial Activities

5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, related to the chemical structure of interest, was utilized in the synthesis of new 1,2,4-triazoles, which exhibited significant antimicrobial activities (Bayrak et al., 2009).

Catalysis in Asymmetric Reactions

Chiral pyridine-containing oxazoline derivatives, structurally similar to the compound , have been synthesized for use as ligands in metal-catalyzed asymmetric reactions (Wolińska et al., 2021).

Luminescent Properties

A study on oxazole-based heterocycles, closely related to the specified compound, highlighted their potential in displaying higher photoluminescence efficiencies, with certain derivatives demonstrating quantum yields approaching unity in non-polar solvents (Eseola et al., 2011).

Applications in OLEDs

Novel oxazole derivatives were designed and synthesized for use in high-efficiency fluorescent OLEDs, showcasing their potential in optoelectronic applications (Xing et al., 2017).

Anticancer and Antimicrobial Agents

Newly synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, structurally similar to the compound , were evaluated for their potential as anticancer and antimicrobial agents (Katariya et al., 2021).

Inhibitors of TGF-β Type I Receptor Kinase

5-(Fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, related to the compound , were synthesized and evaluated for their potential as inhibitors of transforming growth factor-β type I receptor kinase (Krishnaiah et al., 2015).

properties

IUPAC Name

5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXFTNGMBGFVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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